4-Thiazolecarboxylic acid, 5-(4-morpholinyl)-, ethyl ester
Overview
Description
4-Thiazolecarboxylic acid, 5-(4-morpholinyl)-, ethyl ester is a chemical compound with the CAS Number: 2070857-39-3. Its IUPAC name is ethyl 5-morpholino-1H-1lambda3-thiazole-4-carboxylate . It has a molecular weight of 243.31 . This compound is not intended for human or veterinary use but for research purposes only.
Physical and Chemical Properties Analysis
This compound has a molecular weight of 243.31 . It’s recommended to be stored at a temperature between 28 C .Scientific Research Applications
Chemical Reactions and Synthesis
- 4-Thiazolecarboxylic acid derivatives, including ethyl esters, have been involved in various chemical reactions. For example, Remizov et al. (2019) studied the reactions of similar furan-2-carboxylic acid ethyl ester compounds with bases, leading to the formation of different derivatives like 4-methylsulfanylethynylfuran and thioamides of furylacetic acid (Remizov, Pevzner, & Petrov, 2019).
- Dovlatyan et al. (2004) explored the acylation of the ethyl ester of 2-amino-4-methylthiazole-5-carboxylic acid, resulting in various amino derivatives, demonstrating the compound's reactivity and potential for creating new chemical entities (Dovlatyan, Eliazyan, Pivazyan, Kazaryan, & Engoyan, 2004).
Intermediate in Synthesis
- Compounds like 4-Thiazolecarboxylic acid, ethyl ester, are important intermediates in the synthesis of biologically active compounds. For instance, Yuanbiao et al. (2016) described a method for synthesizing chloro-2-oxo-butyric acid ethyl ester, a key intermediate in producing thiazole carboxylic acids (Yuanbiao, Guo, Wang, Zhu, & Xu, 2016).
Potential Biological Activity
- The structural modifications of thiazole carboxylic acid derivatives, such as morpholinyl ethyl esters, have been studied for potential biological activities. Gul et al. (2017) synthesized compounds containing 4-morpholinyl phenyl acetamides, showcasing their antimicrobial and hemolytic activities (Gul, Aziz‐ur‐Rehman, Abbasi, Khan, Nafeesa, Siddiqa, Akhtar, Shahid, & Subhani, 2017).
Pharmaceutical Applications
- The derivatives of thiazole carboxylic acids, including those with morpholinyl groups, have been studied for their pharmaceutical potential. For example, compounds like 2-aminothiazoles and 2-thiazolecarboxamides have been synthesized and tested for their anti-anoxic (AA) activity, indicating potential cerebral protective applications (Ohkubo, Kuno, Nakanishi, & Takasugi, 1995).
Mechanism of Action
The mechanism of action for this compound is not specified in the search results. The mechanism of action would depend on the biological or chemical system in which the compound is used. For instance, some thiazole compounds are known to have antimicrobial properties , but it’s unclear if this specific compound shares those properties.
Safety and Hazards
Properties
IUPAC Name |
ethyl 5-morpholin-4-yl-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-2-15-10(13)8-9(16-7-11-8)12-3-5-14-6-4-12/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFRJXZJJCJGDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=N1)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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